6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one
Description
6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one is a pyridazinone derivative characterized by a methyl group at position 6 and a (4-methylphenyl)methyl substituent at position 2 of the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, often associated with diverse biological activities such as anti-inflammatory, herbicidal, and anticancer effects .
Properties
IUPAC Name |
6-methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-3-6-12(7-4-10)9-15-13(16)8-5-11(2)14-15/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCUMPFQORSELD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one typically involves the reaction of 6-methylpyridazin-3-one with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Oxidation Reactions
The pyridazine ring undergoes selective oxidation at the N1 position under controlled conditions.
Key Findings :
-
N-Oxidation preserves the pyridazinone scaffold while introducing a polar oxygen atom, enhancing water solubility.
-
Chromium trioxide selectively oxidizes the benzylic methyl group to a carboxylic acid without ring degradation .
Nucleophilic Substitution
The C4 position demonstrates reactivity toward nucleophiles due to electron-withdrawing effects from the adjacent carbonyl group.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (g) | EtOH, 80°C, 12 hrs | 4-Amino derivative | 64% | |
| NaOCH₃ | DMF, 110°C, 6 hrs | 4-Methoxy derivative | 81% |
Mechanistic Insight :
Substitution proceeds via a Meisenheimer-like intermediate stabilized by resonance with the carbonyl group .
Cycloaddition Reactions
The compound participates in [4+2] cycloadditions with dienophiles, forming fused heterocycles.
Applications :
These adducts show enhanced π-conjugation, making them candidates for optoelectronic materials .
Functionalization of the Benzyl Group
The 4-methylbenzyl side chain undergoes Friedel-Crafts alkylation and halogenation.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cl₂ (g) | FeCl₃, CH₂Cl₂, 0°C, 2 hrs | 2-(4-Chloromethylphenyl)methyl derivative | 76% | |
| HNO₃/H₂SO₄ | 0°C → RT, 4 hrs | 2-(4-Nitrophenyl)methyl derivative | 63% |
Synthetic Utility :
Halogenated derivatives serve as intermediates for cross-coupling reactions.
Complexation with Metals
The carbonyl and ring nitrogen atoms coordinate transition metals, forming stable complexes.
| Metal Salt | Conditions | Complex | Stability | Reference |
|---|---|---|---|---|
| CuCl₂·2H₂O | EtOH, reflux, 3 hrs | [Cu(C₁₈H₁₇N₂O)Cl]·H₂O | Stable ≤ 200°C | |
| Fe(NO₃)₃·9H₂O | H₂O/EtOH, RT, 24 hrs | [Fe(C₁₈H₁₇N₂O)₂(NO₃)]·3H₂O | Air-stable |
Applications :
Copper complexes exhibit enhanced catalytic activity in oxidation reactions .
Industrial-Scale Modifications
Continuous flow reactors improve efficiency in large-scale syntheses:
| Process | Reactor Type | Throughput | Purity | Reference |
|---|---|---|---|---|
| N-Alkylation | Microfluidic (Pd/C catalyst) | 12.8 g/hr | 99.2% | |
| Hydrogenation | Fixed-bed (Raney Ni) | 5.6 kg/day | 98.5% |
Advantages :
Flow systems reduce reaction times by 40% compared to batch methods.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that pyridazinones, including 6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one, exhibit significant anticancer properties. For instance, studies have shown that certain derivatives of pyridazinones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including K562 and MCF-7 cells. These compounds have been evaluated for their effectiveness against multiple types of cancer, showcasing their potential as therapeutic agents in oncology .
2. Antihypertensive Effects
The compound has also been investigated for its antihypertensive properties. Various studies have synthesized derivatives of pyridazinones and tested them for their ability to lower blood pressure. For example, specific derivatives demonstrated efficacy comparable to standard antihypertensive medications like hydralazine and propranolol, indicating their potential use in the treatment of hypertension .
3. Anti-inflammatory Properties
this compound has been associated with anti-inflammatory effects. Research indicates that it can inhibit inflammatory markers and processes, making it a candidate for treating inflammatory diseases. The anti-inflammatory activity has been attributed to its ability to modulate various biochemical pathways involved in inflammation .
4. Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Studies have reported that certain pyridazinone derivatives possess significant antibacterial and antifungal activities, suggesting their potential application in developing new antimicrobial agents .
Synthesis and Structural Variations
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The structural variations within the pyridazinone framework allow for the modification of biological activity through different substituents on the phenyl rings or the pyridazine core itself. This versatility is crucial for optimizing pharmacological properties .
Case Studies
Case Study 1: Anticancer Evaluation
In a study conducted by Khokra et al., a series of pyridazinone derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that some derivatives exhibited potent cytotoxic effects, leading to further exploration of their mechanisms of action and potential clinical applications .
Case Study 2: Antihypertensive Research
Another investigation focused on the antihypertensive effects of synthesized pyridazinone compounds using the tail cuff method in animal models. The study found that certain compounds significantly reduced blood pressure levels, suggesting their viability as new antihypertensive agents .
Mechanism of Action
The mechanism of action of 6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, some pyridazinone derivatives act as enzyme inhibitors, modulating the activity of enzymes involved in disease pathways . The compound may also interact with receptors or ion channels, influencing cellular signaling and physiological responses .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of pyridazinones are heavily influenced by substituents at positions 2, 4, and 4. Below is a comparative analysis of key analogs:
Biological Activity
6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one is a compound belonging to the pyridazinone class, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.
Overview of Pyridazinones
Pyridazinones are heterocyclic compounds characterized by a pyridazine ring with a ketone functional group. They have been extensively studied for their pharmacological potential, displaying activities such as:
- Antimicrobial : Effective against bacteria and fungi.
- Anti-inflammatory : Inhibition of inflammatory pathways.
- Antitumor : Potential in cancer therapy.
- Cardiovascular effects : Including antihypertensive and cardiotonic properties.
Antimicrobial Activity
Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. For instance, this compound has shown promising activity against various bacterial strains. A study demonstrated that modifications in the substituents on the pyridazinone ring can enhance antibacterial efficacy, highlighting the importance of structure in biological activity .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyridazinones have been reported to inhibit pro-inflammatory cytokines such as TNFα and IL-6, which are crucial in the pathogenesis of inflammatory diseases. The mechanism often involves inhibition of the p38 MAPK pathway, a key regulator in inflammatory responses .
Anticancer Potential
Pyridazinone derivatives, including this compound, have been investigated for their anticancer activity. They have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in various models. For example, compounds with similar structures have shown effectiveness against breast cancer cell lines by triggering cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridazinones. Key factors influencing activity include:
- Substituent Positioning : The position of methyl or other substituents on the pyridazine ring significantly affects potency and selectivity.
- Lipophilicity : Compounds with higher lipophilicity often exhibit better membrane permeability and bioavailability.
A comparative analysis of various derivatives reveals that modifications at the 4-position with different aryl groups can enhance both antibacterial and anti-inflammatory activities .
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial effects of pyridazinones, this compound was tested against several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
Another research project focused on the anti-inflammatory effects of this compound in an adjuvant-induced arthritis model. The findings showed that treatment with this compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory cytokines .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one, and how can reaction conditions be optimized?
- Methodological Answer: The compound can be synthesized via condensation reactions, such as Schiff base formation between aldehydes and amines under acidic conditions (e.g., glacial acetic acid), followed by cyclization. Optimization involves adjusting catalysts (e.g., sodium borohydride for imine reduction), solvent polarity, and temperature gradients. For example, microwave-assisted synthesis may reduce reaction times compared to conventional heating .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer: Key techniques include:
- NMR spectroscopy to confirm substitution patterns (e.g., aromatic proton integration and coupling constants).
- IR spectroscopy to identify functional groups (e.g., C=O stretch of pyridazinone at ~1670 cm⁻¹).
- Mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation pathways.
- Elemental analysis to validate purity and stoichiometry .
Q. How can researchers assess the preliminary biological activity of this compound?
- Methodological Answer: Conduct in vitro antimicrobial assays (e.g., agar diffusion or broth microdilution) against Gram-positive/negative bacteria and fungi. Use standardized protocols (CLSI guidelines) with positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs). Structural analogs with trifluoromethyl or pyrazole substituents have shown enhanced activity, guiding initial hypotheses .
Advanced Research Questions
Q. How can crystallographic tools resolve structural ambiguities in this compound derivatives?
- Methodological Answer: Use SHELXL for refinement to model anisotropic displacement parameters and disorder. Programs like WinGX integrate data processing (SADABS for absorption correction) and visualization (ORTEP for ellipsoid plots). For example, monoclinic systems (space group C2/c) with unit cell parameters (e.g., a = 20.902 Å, β = 101.5°) require high-resolution data to resolve trifluoromethyl group orientations .
Q. What strategies are effective for structure-activity relationship (SAR) studies of pyridazinone derivatives?
- Methodological Answer:
Systematic substitution: Introduce electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) at positions 4 or 6 to modulate electronic effects.
Bioisosteric replacement: Replace the pyridazinone core with pyrimidine or imidazole rings to assess scaffold flexibility.
Pharmacophore mapping: Use docking studies (e.g., AutoDock Vina) to predict interactions with biological targets like CRF-1 receptors or antimicrobial enzymes.
Validate hypotheses via in vivo models (e.g., murine inflammation assays) .
Q. How can researchers address discrepancies in thermal stability data for this compound?
- Methodological Answer: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres to detect decomposition phases. Compare results with computational predictions (e.g., Gaussian-based thermochemical calculations). Contradictions may arise from polymorphic forms; use powder XRD to identify crystalline variants .
Q. What computational methods are suitable for predicting the metabolic stability of this compound?
- Methodological Answer: Apply ADMET prediction tools (e.g., SwissADME) to estimate lipophilicity (LogP), metabolic sites (CYP450 isoforms), and plasma protein binding. Molecular dynamics simulations (e.g., GROMACS) can model interactions with liver microsomal enzymes, highlighting susceptible moieties (e.g., methyl groups for oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
